1-bromo-3-nitro-2-(prop-2-en-1-yloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-nitro-2-(prop-2-en-1-yloxy)benzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with a bromine atom, a nitro group, and a prop-2-en-1-yloxy group. The presence of these substituents imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-bromo-3-nitro-2-(prop-2-en-1-yloxy)benzene can be achieved through several synthetic routes. One common method involves the bromination of 1-nitro-2-(prop-2-en-1-yloxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
1-Bromo-3-nitro-2-(prop-2-en-1-yloxy)benzene undergoes a variety of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the bromine or nitro group can be substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties and applications.
Scientific Research Applications
1-Bromo-3-nitro-2-(prop-2-en-1-yloxy)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-bromo-3-nitro-2-(prop-2-en-1-yloxy)benzene depends on its specific application and the target it interacts withThese substituents can modulate the compound’s interaction with molecular targets, such as enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Bromo-3-nitro-2-(prop-2-en-1-yloxy)benzene can be compared with other similar compounds, such as:
1-Bromo-2-nitrobenzene: Lacks the prop-2-en-1-yloxy group, resulting in different reactivity and applications.
1-Bromo-4-nitrobenzene:
1-Nitro-2-(prop-2-en-1-yloxy)benzene: Lacks the bromine atom, leading to variations in its reactivity and applications.
The unique combination of substituents in this compound imparts distinct properties that differentiate it from these related compounds, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
1-bromo-3-nitro-2-prop-2-enoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-6-14-9-7(10)4-3-5-8(9)11(12)13/h2-5H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAHDRDBZIRZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=CC=C1Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.